4-((4-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one
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Overview
Description
The compound “4-((4-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products . The molecule also contains a chromene moiety, which is a bicyclic system consisting of a benzene ring fused to a heterocyclic pyran ring .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. Piperidine rings can undergo reactions at the nitrogen atom or at the carbon atoms of the ring. The chromene moiety can also participate in various reactions, particularly at the carbonyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Metabolism and Bioactivation
4-((4-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one, a compound related to E7016, undergoes specific metabolic transformations. E7016 is an inhibitor of poly(ADP-ribose) polymerase being developed for anticancer therapy. Its major metabolite undergoes a two-step oxidation process involving dehydrogenation and flavin-containing monooxygenase (FMO) 5 mediated Baeyer-Villiger oxidation. This metabolic pathway is significant for understanding the bioactivation of such compounds in anticancer therapies (Lai et al., 2011).
Synthesis and Biological Activity
The compound is structurally related to 4H-chromene derivatives, which have been synthesized and evaluated for their antioxidant and antibacterial activities. These chromene systems, constructed through Knoevenagel condensation and nucleophilic substitution processes, demonstrate significant biological properties, making them a focus in medicinal chemistry (Subbareddy & Sumathi, 2017).
Anticholinesterase Activity
Another area of research involving similar compounds includes the synthesis of 4H-chromen-4-ones for their potential anticholinesterase activity. Such activities are important in the context of treating diseases like Alzheimer's (Filippova et al., 2019).
Antimicrobial and Anticoagulant Properties
Compounds structurally related to this compound have been synthesized and assessed for their antimicrobial and anticoagulant activities. These studies are crucial for developing new therapeutic agents with multiple functionalities (Zghab et al., 2017).
Crystal Structure Analysis
Investigations into the crystal structure of similar compounds offer insights into molecular interactions and stability, contributing to the design of more effective therapeutic agents (Manolov et al., 2008).
Antimicrobial Agent Development
Research on Zn(II) complexes derived from 4H-chromene Schiff bases showcases the development of novel antimicrobial agents. Such studies are vital for addressing the growing issue of microbial resistance (Yamgar et al., 2014).
Green Synthesis
The green synthesis of 4H-chromenes, using environmentally friendly catalysts and conditions, aligns with sustainable chemistry goals. This approach is significant in reducing the environmental impact of chemical synthesis (Mohammadipour et al., 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-[(4-methylpiperidin-1-yl)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-13-5-7-20(8-6-13)12-16-11-19(21)22-18-10-15-4-2-3-14(15)9-17(16)18/h9-11,13H,2-8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIGMBIXSCHNOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=O)OC3=C2C=C4CCCC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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